2-(3,3-Dimethyloxolan-2-yl)acetic acid

Beschreibung

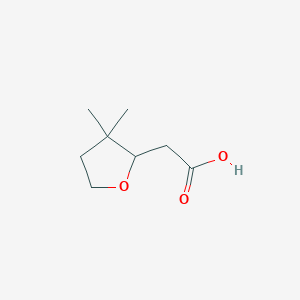

2-(3,3-Dimethyloxolan-2-yl)acetic acid (CAS 2228698-47-1) is a carboxylic acid derivative featuring a substituted oxolane (tetrahydrofuran) ring. Its structure comprises a five-membered oxolane ring with two methyl groups at the 3,3-positions and an acetic acid moiety (-CH₂COOH) attached to the 2-position of the ring.

Eigenschaften

IUPAC Name |

2-(3,3-dimethyloxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)3-4-11-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSBYLDNJMPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyloxolan-2-yl)acetic acid typically involves the reaction of 3,3-dimethyloxolane with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often involve controlled temperature and pressure to optimize the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Dimethyloxolan-2-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,3-Dimethyloxolan-2-yl)acetic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3,3-Dimethyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(3,3-dimethyloxolan-2-yl)acetic acid, highlighting differences in substituents, ring systems, and physicochemical properties:

Structural and Electronic Differences

- Oxolane vs. Dioxolane Rings: The 1,3-dioxolane analogs (e.g., 2-(1,3-dioxolan-2-yl)acetic acid) have two oxygen atoms in the ring, increasing polarity and hydrogen-bonding capacity compared to the monocyclic oxolane derivatives .

- Substituent Positioning: The placement of methyl groups (e.g., 3,3- vs. 2,2-dimethyl) affects steric hindrance and ring conformation.

- Functional Group Complexity : Derivatives like 2-(3-acetyloxy-2,5-dioxo-oxolan-3-yl)acetic acid contain multiple electrophilic sites (ketones, acetyloxy groups), enabling diverse reactivity in cross-coupling or nucleophilic substitution reactions .

Physicochemical Properties

- Solubility : The presence of polar groups (e.g., dioxolane oxygen atoms or carboxylic acid) enhances water solubility. For example, 2-(1,3-dioxolan-2-yl)acetic acid (logP ~ -0.76) is more hydrophilic than its dimethyloxolane counterparts .

- Thermal Stability: Methyl-substituted oxolanes (e.g., this compound) demonstrate higher thermal stability due to reduced ring strain compared to non-substituted analogs .

Biologische Aktivität

2-(3,3-Dimethyloxolan-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique oxolane (tetrahydrofuran) ring structure with a carboxylic acid functional group. The molecular formula is , and its molecular weight is approximately 158.19 g/mol. The compound's structure allows for diverse interactions with biological systems, which underpins its potential therapeutic applications.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In animal studies, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects that warrant further exploration for potential therapeutic use in infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Signaling Modulation : It may alter cell signaling pathways related to oxidative stress and inflammation.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting microbial cell integrity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anti-inflammatory Effects

In a controlled study involving murine models of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method, showing promising results that suggest further investigation into its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.